2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide
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Description
2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide is a useful research compound. Its molecular formula is C28H28N4O3S and its molecular weight is 500.62. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-ethylphenyl)-4-(4-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropyl-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole Derivatives in Antitumor Research : Imidazole derivatives, including compounds with structural similarities to the chemical , have been explored for their antitumor properties. Research has reviewed various imidazole derivatives, including bis(2-chloroethyl)amino derivatives, benzimidazole, and others, highlighting their potential in the development of new antitumor drugs. These compounds are of interest for both understanding cancer mechanisms and creating drugs with diverse biological activities (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Thiophene Analogues and Carcinogenic Evaluation
Thiophene Analogues of Carcinogens : The research evaluated thiophene analogues of known carcinogens, focusing on their potential carcinogenicity and relevance to understanding how structural modifications influence biological activity. Such studies underscore the importance of chemical structure analysis in assessing health risks and therapeutic potentials (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).
Cytochrome P450 Inhibitors
Cytochrome P450 Isoform Selectivity : Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes has implications for drug development and understanding drug-drug interactions. Selective inhibition of these enzymes can inform the design of drugs that minimize adverse interactions, relevant to compounds with imidazole structures (Khojasteh, S. C., Prabhu, S., Kenny, J., Halladay, J., & Lu, A. Y., 2011).
Non-Steroidal Interference with Male Fertility
Non-Steroidal Agents and Male Contraception : The review on non-steroidal materials, including imidazoles, for male contraception highlights the diverse mechanisms through which such compounds can affect fertility. This area of research is significant for developing novel contraceptives and understanding the reproductive effects of chemical compounds (Vickery, B., 1986).
Advanced Oxidation Processes
Degradation of Pharmaceuticals : Studies on the degradation of acetaminophen by advanced oxidation processes provide insights into how similar chemical structures might behave under environmental degradation conditions. This research is crucial for environmental sciences and pharmaceutical disposal (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).
properties
IUPAC Name |
2-[1-(4-ethylphenyl)-4-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S/c1-4-21-10-14-23(15-11-21)30-18-26(22-12-16-25(17-13-22)32(34)35)29-28(30)36-19-27(33)31(20(2)3)24-8-6-5-7-9-24/h5-18,20H,4,19H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPZWQORDVGWCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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